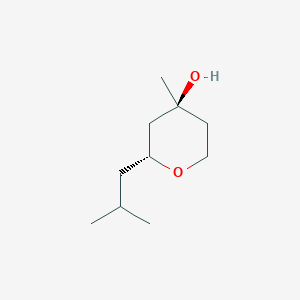
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, is a chemical compound with the molecular formula C₁₀H₂₀O₂. It is a type of tetrahydropyran derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, fragrances, and industrial chemistry .
Preparation Methods
The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, can be achieved through Prins cyclization. This reaction involves the cyclization of isoprenol and isovaleraldehyde in the presence of an acid catalyst. Iron-modified silica catalysts, such as iron nitrate and iron chloride, have been used to facilitate this reaction. The reaction conditions typically involve the use of water to enhance selectivity for the desired product .
Chemical Reactions Analysis
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, has several scientific research applications:
Chemistry: It is used as a model compound in studying Prins cyclization and other cyclization reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: It is investigated for its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, involves its interaction with specific molecular targets and pathways. In Prins cyclization, the compound forms through the interaction of isoprenol and isovaleraldehyde under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring .
Comparison with Similar Compounds
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, can be compared with other similar compounds such as:
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-: This is a stereoisomer of the compound with different spatial arrangement of atoms.
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-: Another stereoisomer with a different configuration.
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)-: Yet another stereoisomer with a unique arrangement. The uniqueness of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, lies in its specific stereochemistry, which can influence its reactivity and applications.
Properties
CAS No. |
724776-61-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2R,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
YVSNOTITPICPTB-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C[C@@](CCO1)(C)O |
Canonical SMILES |
CC(C)CC1CC(CCO1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


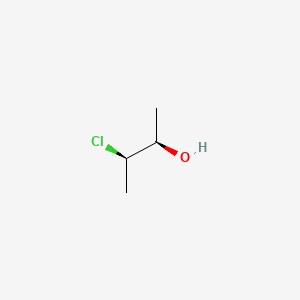
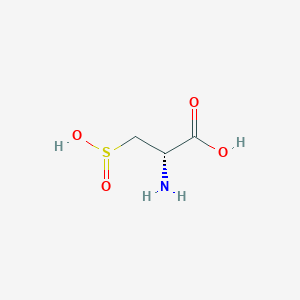

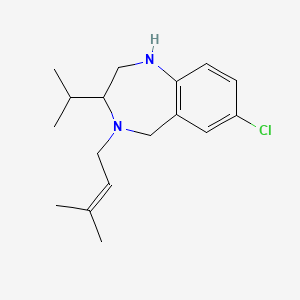
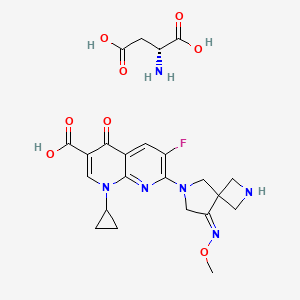

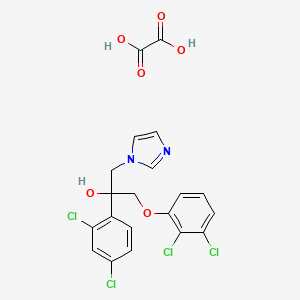
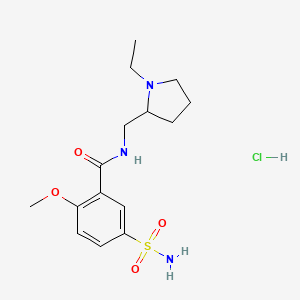
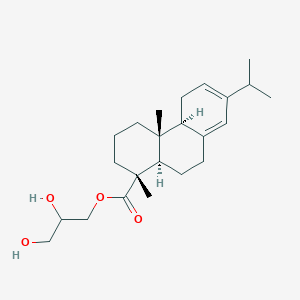
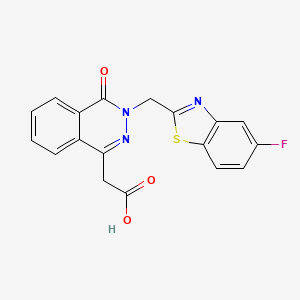
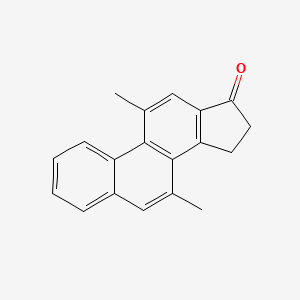
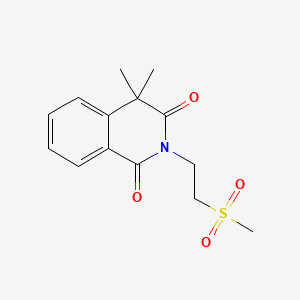
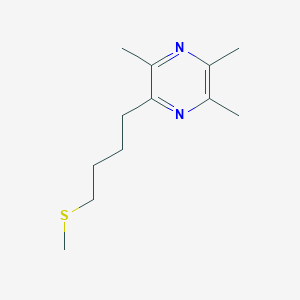
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
